molecular formula C14H21ClN2O2S B6499260 5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide CAS No. 953232-53-6

5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6499260
CAS No.: 953232-53-6
M. Wt: 316.8 g/mol
InChI Key: VQRWFLYGWRMDEC-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a substituted benzene ring and a piperidine-containing side chain. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for its role in antimicrobial and enzyme-inhibitory activities. The 1-methylpiperidin-4-yl moiety introduces basicity and conformational flexibility, which may facilitate interactions with biological targets such as receptors or enzymes in the central nervous system (CNS) or microbial pathogens.

Properties

IUPAC Name

5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2S/c1-11-3-4-13(15)9-14(11)20(18,19)16-10-12-5-7-17(2)8-6-12/h3-4,9,12,16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQRWFLYGWRMDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylbenzenesulfonyl chloride and 1-methylpiperidine.

    Reaction Conditions: The sulfonyl chloride reacts with the piperidine derivative under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Solvents: Common solvents for this reaction include dichloromethane or acetonitrile, which help dissolve the reactants and control the reaction temperature.

    Purification: The product is typically purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, improving yield and purity.

    Automated Systems: Automation in the addition of reagents and control of reaction parameters ensures consistency and scalability.

    Green Chemistry Approaches: Efforts to minimize waste and use environmentally friendly solvents and reagents are increasingly adopted in industrial processes.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s biological activity.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be employed for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents for sulfonamide compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce sulfonic acids or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology

In biological research, this compound may be used to study the effects of sulfonamide derivatives on biological systems. Its structure allows it to interact with various biological targets, providing insights into its potential therapeutic applications.

Medicine

Medicinally, sulfonamide derivatives are known for their antibacterial properties. This compound could be investigated for its potential as an antibacterial agent or as a lead compound for developing new drugs.

Industry

Industrially, this compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt bacterial folate synthesis, leading to antibacterial effects. Additionally, the piperidine moiety may interact with various receptors or enzymes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural features with the target molecule:

Compound Name & Structure Key Functional Groups Biological Activity Physicochemical Properties References
Target : 5-Chloro-2-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzene-1-sulfonamide Sulfonamide, chloro, methyl, piperidine Inferred: Potential antimicrobial/CNS activity (based on analogs) Moderate lipophilicity, basic piperidine group N/A
Compound 11 : 4-Bromo-N-{5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl}benzene-1-sulfonamide Sulfonamide, bromo, thiadiazole Active against S. aureus (20+ mm inhibition zone); inactive against E. coli High logP due to bromo and thiadiazole groups
Compound 13 : 5′-(4-Fluorobenzamido)-[2,3′-bithiophene]-4′-carboxylic acid Bithiophene, fluorobenzamide, carboxylic acid Moderate activity against K. pneumoniae; slight inhibition of E. coli Polar due to carboxylic acid
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Pyrimidine, sulfonamide, piperidine Inferred: Structural analogs used in kinase inhibition (crystallographic data) Crystalline, moderate solubility
Patent Compound : N-(4-Fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenyl-methyl)carbamide Carbamide, fluorobenzyl, piperidine Inferred: Crystalline formulation for enhanced stability/bioavailability High thermal stability

Physicochemical and Crystallographic Insights

  • Crystallinity : The patent compound’s crystalline form highlights the importance of solid-state properties for drug formulation. The target compound’s sulfonamide group may favor stable crystal packing, as seen in related structures .
  • Solubility : The carboxylic acid in Compound 13 improves aqueous solubility, whereas the target compound’s lipophilic groups may limit solubility unless formulated as salts .

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